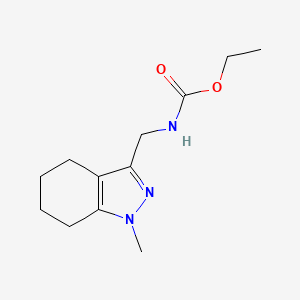

ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate

Description

Ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate is a carbamate derivative featuring a 1-methyl-substituted tetrahydroindazole core. The compound’s structure includes a carbamate group (-NHCOO-) attached via a methylene (-CH2-) linker to the 3-position of the tetrahydroindazole ring.

Synthetic routes for analogous tetrahydroindazole derivatives often involve thermal decomposition of carboxylic acids or alkylation reactions. For instance, ethyl tetrahydroindazole-3-carboxylate (m.p. 106–107°C) can be ethylated to produce derivatives with varying substituents, highlighting the structural flexibility of this class .

Properties

IUPAC Name |

ethyl N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-3-17-12(16)13-8-10-9-6-4-5-7-11(9)15(2)14-10/h3-8H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHNABCODPVICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NN(C2=C1CCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate typically involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically obtained through crystallization or recrystallization techniques to ensure high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the ethyl carbamate group.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Recent studies have indicated that compounds related to ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate demonstrate antimicrobial properties. For instance, derivatives of tetrahydro-indazole have been evaluated for their activity against various bacterial strains. A study highlighted that increasing concentrations of these compounds correlate with enhanced zones of inhibition against bacteria, suggesting their potential as antimicrobial agents .

Anticancer Properties

The compound shows promise in cancer research. Molecular docking studies have been conducted to assess its interaction with specific proteins involved in cancer progression. For example, a derivative exhibited significant binding affinity to DNA gyrase, a key enzyme in bacterial DNA replication and a target for certain anticancer therapies. The binding energy calculated during these studies suggests that the compound could inhibit the enzyme effectively, which may lead to further exploration as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the indazole structure can lead to different biological activities. For example:

| Compound | Structure | Activity |

|---|---|---|

| A | Indazole derivative with methyl group | Moderate antibacterial activity |

| B | Indazole derivative with hydroxyl substitution | Enhanced anticancer activity |

| C | Ethyl carbamate variant | Significant antimicrobial properties |

This table summarizes how modifications in the chemical structure can influence the efficacy of the compound against various biological targets.

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its derivatives. Techniques such as microwave-assisted synthesis and green chemistry approaches are being explored to enhance the sustainability of its production .

Case Studies

Case Study 1: Antibacterial Evaluation

In a controlled laboratory setting, a series of indazole derivatives were synthesized and tested for their antibacterial efficacy against E. coli and S. aureus. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics . This study underscores the potential application of these compounds in developing new antibacterial agents.

Case Study 2: Anticancer Activity

A molecular docking study was conducted using Autodock software to evaluate the binding interactions between this compound derivatives and DNA gyrase. The findings revealed multiple hydrogen bonding interactions with critical amino acids within the enzyme's active site. The most promising derivatives showed a binding energy indicative of strong interaction and potential for further development as anticancer drugs .

Mechanism of Action

The mechanism of action of ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects. Further research is needed to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Flexibility : Ethylation and alkylation reactions (e.g., using ethyl bromide and sodium ethoxide) enable modular derivatization of the tetrahydroindazole scaffold, as demonstrated in early 20th-century studies .

- Bioactivity Potential: While agrochemical carbamates target plant or insect systems, the tetrahydroindazole core in the target compound may offer unique interactions with mammalian enzymes or receptors, warranting further pharmacological exploration .

- Physical Stability : The carbamate group’s stability under physiological conditions could position this compound as a viable candidate for drug delivery systems, akin to prodrug strategies seen in .

Biological Activity

Ethyl ((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate (CAS Number: 1448045-90-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 237.30 g/mol. The compound is characterized by the presence of an indazole moiety, which is known for its diverse pharmacological properties.

Anticancer Activity

Indazole derivatives have been extensively studied for their anticancer properties. For example, compounds similar to this compound have been reported to inhibit key signaling pathways such as PI3K/Akt and MAPK pathways. These pathways are crucial for cell proliferation and survival in cancer cells.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Indazole Derivative A | 0.018 | PI3Kδ |

| Indazole Derivative B | 0.052 | MAPK |

| Ethyl Carbamate Analog | N/A | N/A |

Neuroprotective Effects

Some indazole derivatives have demonstrated neuroprotective effects in preclinical models. These effects are often attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress. The exact neuroprotective potential of this compound requires further investigation.

Case Studies

Case Study 1: In Vitro Evaluation

A study focused on the synthesis and evaluation of various indazole derivatives highlighted the potential of compounds similar to this compound in inhibiting tumor cell lines. The results indicated that these compounds could significantly reduce cell viability at low micromolar concentrations.

Case Study 2: Pharmacokinetics and Toxicology

Another important aspect of evaluating the biological activity of this compound involves understanding its pharmacokinetics and potential toxicity. Early-stage studies suggest that modifications to the indazole structure can enhance bioavailability while reducing adverse effects.

Q & A

Q. Monitoring Techniques :

- Thin-Layer Chromatography (TLC) : Used to track reaction progress by spotting aliquots at intervals .

- Recrystallization : Purification post-synthesis to ensure high purity, often with ethanol or dichloromethane .

Basic: Which spectroscopic methods confirm structure and purity?

Methodological Answer:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₀N₃O₂: 274.1556) .

- Infrared Spectroscopy (IR) : Detects carbamate C=O stretch (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Advanced: How to optimize reaction conditions for improved yield and purity?

Methodological Answer:

Critical parameters include:

- Solvent Choice : Anhydrous solvents (e.g., dichloromethane, THF) minimize hydrolysis of intermediates .

- Temperature Control : Low temperatures (0–25°C) during carbamate formation reduce side reactions .

- Catalysts : Bases like triethylamine or pyridine enhance nucleophilic substitution efficiency .

Q. Table 1: Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Dichloromethane | 0–25 | 78 | 95 | |

| THF | 40 | 65 | 85 | |

| Dioxane | 90 | 45 | 75 |

Advanced: Strategies for analyzing structure-activity relationships (SAR)?

Methodological Answer:

Q. Table 2: Carbamate Derivatives and Activity

Advanced: Addressing contradictions in biological activity data?

Methodological Answer:

- Purity Verification : Use HPLC (>98% purity) to rule out impurities affecting activity .

- Assay Validation : Compare results across multiple assays (e.g., enzyme inhibition vs. cell-based assays) .

- Structural Analog Comparison : Cross-reference with analogs (e.g., sigma-2 ligands in ) to identify structural determinants of activity.

Advanced: How to evaluate target interactions experimentally?

Methodological Answer:

- Radioligand Displacement : Use ³H-labeled ligands (e.g., [³H]DTG for sigma-2 receptors) to measure binding affinity (IC₅₀) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target binding .

- Pharmacological Profiling : Test activity against related targets (e.g., sigma-1 receptors) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.